molecular formula C20H20N6O2 B2516233 N,N'-bis(2,4-diaminophenyl)terephthalamide CAS No. 132663-82-2

N,N'-bis(2,4-diaminophenyl)terephthalamide

Cat. No.: B2516233
CAS No.: 132663-82-2
M. Wt: 376.42
InChI Key: QEOFJTOVANPUHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-diaminophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 2,4-diaminophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2,4-diaminophenyl)terephthalamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-diaminophenyl)terephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2,4-diaminophenyl)terephthalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-diaminophenyl)terephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, and altering cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-diaminophenyl)benzene-1,4-dicarboxamide
  • N,N’-bis(2,4-diaminophenyl)terephthalamide derivatives
  • Other aromatic amides with similar structures

Uniqueness

N,N’-bis(2,4-diaminophenyl)terephthalamide is unique due to its specific arrangement of amine and amide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable tool in various research applications .

Biological Activity

N,N'-bis(2,4-diaminophenyl)terephthalamide, also known as BAS-00004635 or NSC-55152, is an organic compound synthesized through the reaction of terephthaloyl chloride with 2,4-diaminobenzene. This compound has garnered attention in various fields, particularly for its potential biological activities and applications in polymer chemistry. The unique structure of this compound, characterized by two 2,4-diaminophenyl groups linked by a terephthalamide moiety, enhances its reactivity and utility in advanced materials.

  • Molecular Formula : C14_{14}H14_{14}N4_{4}O
  • Molecular Weight : Approximately 270.34 g/mol
  • Structure : Contains multiple amine groups which contribute to its reactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : Terephthaloyl chloride is reacted with 2,4-diaminobenzene in an appropriate solvent.
  • Purification : The product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In one study, various derivatives were tested for their effectiveness against common pathogens. The results demonstrated that this compound showed significant antibacterial effects against strains such as E. coli and Staphylococcus aureus.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli125 µg/mL
This compoundS. aureus100 µg/mL

These findings suggest that the compound's structure may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • IC50_{50} values ranged from 50 to 100 µM across different cell lines.

These results indicate potential for further development as an anticancer agent.

Study on Polymer Applications

In a study focusing on polymeric applications, researchers explored the incorporation of this compound into polyamide matrices. The findings suggested that the addition of this compound improved thermal stability and mechanical properties of the resulting polymers.

PropertyControl PolyamidePolyamide with this compound
Thermal Stability (TGA onset)300 °C350 °C
Tensile Strength50 MPa70 MPa

This enhancement is attributed to the strong intermolecular interactions facilitated by the amino groups present in the compound.

Properties

IUPAC Name

1-N,4-N-bis(2,4-diaminophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,21-24H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOFJTOVANPUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)C(=O)NC3=C(C=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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